6-Vinyl-1H-indole

Description

Contextualization of Indole (B1671886) Chemistry in Academic Research

Indole chemistry has a rich history, originating from the study of the dye indigo. Today, it remains a vibrant area of academic research, driven by the indole core's prevalence in biologically active molecules and its utility as a synthetic intermediate chemrj.orgirjmets.comresearchgate.netjpionline.org. The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, possesses ten π-electrons, rendering it electron-rich and susceptible to electrophilic substitution, primarily at the C3 position chemrj.orgchim.itbhu.ac.in. The development of various indole synthesis methodologies, including the Fischer, Bartoli, Bischler-Möhlau, and Leimgruber-Batcho syntheses, highlights the enduring importance of this heterocycle irjmets.combhu.ac.inresearchgate.netorganic-chemistry.org. Current research continues to explore novel synthetic routes, catalytic transformations, and the application of indole derivatives in medicinal chemistry, materials science, and catalysis irjmets.comresearchgate.netjpionline.orgnih.gov.

Current Research Landscape and Emerging Directions for 6-Vinyl-1H-indole

While direct research focusing exclusively on this compound might be limited, it is frequently encountered as a building block or intermediate in broader indole chemistry studies. Its vinyl group makes it amenable to polymerization and grafting onto polymer backbones, enhancing material properties such as thermal stability and photoluminescence, as seen in indole-grafted poly(vinyl alcohol) systems vulcanchem.com. The vinyl functionality also positions this compound as a precursor for synthesizing more complex bioactive molecules through further chemical modifications vulcanchem.com.

Emerging research directions for this compound and similar vinyl-substituted indoles likely involve their utilization in:

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethenyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h2-7,11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAMSCNARAPEIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717672 | |

| Record name | 6-Ethenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865375-46-8 | |

| Record name | 6-Ethenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Properties and Synthesis of 6 Vinyl 1h Indole

Structural and Molecular Characteristics

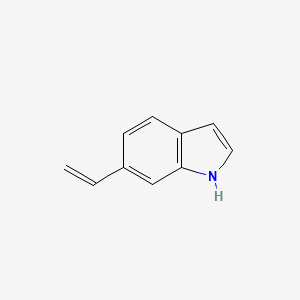

6-Vinyl-1H-indole possesses a bicyclic structure comprising a benzene (B151609) ring fused to a pyrrole (B145914) ring, with a vinyl group attached at the C6 position of the benzene moiety vulcanchem.com.

The vinyl group introduces steric and electronic effects that can influence the reactivity of the indole (B1671886) nucleus vulcanchem.com.

Organocatalytic Approaches for Asymmetric Synthesis Involving Vinyl Indoles

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Predicted Collision Cross-Section (CCS) Values for this compound Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 144.08078 | 127.8 |

| [M+Na]⁺ | 166.06272 | 142.1 |

| [M+NH₄]⁺ | 161.10732 | 137.5 |

| [M-H]⁻ | 142.06622 | 130.1 |

Note: CCS values are computationally predicted and aid in mass spectrometry characterization for distinguishing isomeric species. vulcanchem.com

Synthetic Methodologies

The synthesis of this compound can be approached through various strategies, including direct synthesis routes and post-synthetic modifications.

Direct Synthesis Routes:

Post-Synthetic Modifications: The vinyl group itself can be introduced onto a pre-formed indole scaffold, or a pre-existing vinyl-substituted precursor can be cyclized to form the indole ring. For instance, methods for indole synthesis that utilize vinyl Grignard reagents, such as the Bartoli indole synthesis, are known to produce 7-substituted indoles, indicating the general utility of vinyl nucleophiles in indole ring formation bhu.ac.inwikipedia.org.

Elucidation of Reactivity Patterns and Mechanistic Pathways of 6 Vinyl 1h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The position of this attack is governed by the electronic and steric properties of both the indole substrate and the incoming electrophile.

Regioselectivity and Site Preference (C3, C2, and C6) in Substituted Indoles

In unsubstituted indoles, electrophilic substitution occurs preferentially at the C3 position of the pyrrole (B145914) ring. This preference is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) formed during the reaction, without disrupting the aromaticity of the benzene (B151609) ring. If the C3 position is occupied, electrophilic attack may then occur at the C2 position, although this is less favored as it can disrupt the aromatic sextet of the benzene portion of the molecule. chim.it

Substitution on the benzene ring (positions C4, C5, C6, and C7) is generally less favorable than at C3. However, the presence of substituents on the indole ring can significantly alter this regioselectivity. frontiersin.org Activating groups, which are electron-donating, tend to direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, deactivating, or electron-withdrawing groups, direct electrophiles to the meta position. libretexts.org

For a 6-substituted indole, the electronic nature of the group at C6 will influence further substitution on the benzene ring. For instance, functionalization at the C6 position of indoles can be challenging due to its distance from potential directing groups. frontiersin.org However, methods have been developed for direct C6 functionalization, highlighting its importance in modifying the properties of the indole core. frontiersin.orgnih.govmdpi.com

Impact of the C6-Vinyl Moiety on Aromatic Reactivity

The vinyl group at the C6 position of the indole ring influences the molecule's reactivity in electrophilic aromatic substitution. The vinyl group is generally considered to be a weak activating group through resonance, capable of donating electron density into the benzene ring. This would suggest that it directs incoming electrophiles to the ortho (C5 and C7) and para (C3, relative to the benzene ring system) positions.

The presence of the vinyl group at C6 is expected to increase the electron density of the benzene portion of the indole, potentially making it more competitive with the C3 position for electrophilic attack, especially under certain reaction conditions or with specific electrophiles. For instance, studies on 2,3-disubstituted indoles have shown that remote functionalization at the C6 position is possible using Brønsted acids, with the electronic properties of the reactants affecting the reaction's efficiency. frontiersin.org Generally, substrates with electron-donating groups provide higher yields in such reactions. frontiersin.org

Cycloaddition Reactions of the Vinyl Group

The vinyl group of 6-Vinyl-1H-indole can participate in various cycloaddition reactions, serving as a valuable component for the construction of more complex, fused-ring systems. Vinylindoles, in general, are versatile building blocks in these transformations. unimi.itclockss.org

Diels-Alder and Hetero-Diels-Alder Reactions

The [4+2] Diels-Alder cycloaddition is a powerful tool for forming six-membered rings. nih.gov In this context, the vinylindole can act as the diene component. Specifically, 2- and 3-vinylindoles are known to participate in Diels-Alder reactions to form tetrahydrocarbazole derivatives. unimi.itresearchgate.net While specific studies on this compound are less common, the reactivity patterns can be inferred from its isomers. For example, 2-vinylindoles react with various dienophiles, sometimes requiring Lewis acid catalysis and elevated temperatures. acs.org

Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also possible. nih.gov Vinylindoles can react with heterodienes, such as N-alkyl-2-cyano-1-azadienes, to form complex heterocyclic structures. researchgate.net The reactivity and outcome of these reactions are often dependent on the specific substrates and reaction conditions employed. mdpi.com

Table 1: Examples of Diels-Alder Reactions with Vinylindoles

| Vinylindole Isomer | Dienophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| (E)-β-methoxy-3-vinylindole | 2-Cyclohexenone | Toluene, 110°C, 5 days | Endo-cycloadduct | 26% | clockss.org |

| 2-Vinylindole | N-Methylmaleimide | Organocatalyst, Room Temp | Tetrahydrocarbazole | - | thieme-connect.com |

| 3-Vinylindoles | Ethenetetracarbonitrile | - | Diels-Alder adducts | - | publish.csiro.au |

Nucleophilic Addition Reactions to the Vinyl Moiety

The vinyl group of this compound is an electron-rich alkene, but it can be rendered susceptible to nucleophilic attack, particularly through conjugate addition (Michael addition) when appropriately activated. wikipedia.org In a Michael-type reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-withdrawing group. wikipedia.org

For this compound, direct nucleophilic addition to the vinyl group is not typically favored unless the vinyl group is substituted with an electron-withdrawing group. However, reactions that proceed through an intermediate that activates the vinyl group can facilitate nucleophilic attack. For instance, the reaction of indoles with dimethyl acetylenedicarboxylate (B1228247) can lead to functionalized 2-vinylindoles via a Michael-type addition. capes.gov.brnih.gov While this example involves the formation of a vinylindole, it demonstrates the principle of Michael-type reactivity in the context of the indole system. Generally, the nucleophilic addition to the C2 position of indoles can be achieved using a combination of a Lewis acid and a fluoroalcohol. acs.org

Transition-Metal-Catalyzed Transformations and Functionalization

The most common method for synthesizing vinylindoles involves the palladium-catalyzed cross-coupling of a haloindole with a vinyl source. For instance, this compound is typically prepared via the Suzuki or Stille coupling of 6-bromo-1H-indole with a vinylboronic acid derivative or a vinyltin (B8441512) reagent, respectively. harvard.edufishersci.eslibretexts.org

Once formed, the 6-vinyl group itself can participate in further transformations. The reactivity of this group is expected to be similar to that of styrene. One of the most prominent reactions for vinyl groups is the Mizoroki-Heck reaction. wikipedia.orgorganic-chemistry.org In a hypothetical Heck reaction, this compound could couple with an aryl or vinyl halide. The regioselectivity of this reaction would be a key point of investigation, determining whether substitution occurs at the α or β position of the vinyl group.

Another potential transformation is hydroarylation, where an aryl group is added across the double bond. Furthermore, the vinyl group could undergo various palladium-catalyzed oxidative reactions. For example, Wacker-type oxidation could convert the vinyl group into a methyl ketone (6-acetyl-1H-indole).

The indole N-H bond and the C-H bonds of the heterocyclic ring (primarily at C3, C2, and C7) are also sites for transition-metal-catalyzed functionalization. beilstein-journals.org A key research question would be the chemoselectivity of these reactions in the presence of the 6-vinyl group. The reaction conditions, including the choice of catalyst, ligand, and oxidant, would likely determine whether functionalization occurs at the vinyl group or on the indole ring itself.

The user-provided example of cross-coupling with indoleninyl halides represents a different mode of reactivity. Indoleninyl halides are derived from the dearomatization of haloindoles and are used to create spirocyclic indole derivatives. [3 from first search] Applying this to a 6-vinyl substituted system would first require the synthesis of a suitable 2-halo-6-vinyl-1H-indole precursor, followed by dearomatization to the indoleninyl halide. Subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) would then introduce substituents at the C2 position of the spirocyclic core. The vinyl group at C6 would likely remain a spectator in this specific sequence, offering a handle for later-stage functionalization.

Table 1: Predicted Transition-Metal-Catalyzed Reactions of this compound

| Reaction Type | Coupling Partner | Potential Catalyst System | Predicted Product Class |

| Heck Reaction | Aryl/Vinyl Halide | Pd(OAc)₂, PPh₃, Base | 6-Styryl-1H-indole derivatives |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base | 6-Styryl-1H-indole derivatives |

| Wacker Oxidation | O₂ / H₂O | PdCl₂, CuCl₂ | 1-(1H-indol-6-yl)ethan-1-one |

| Hydroamination | Amine | Pd, Rh, or Cu catalyst | 1-(1H-indol-6-yl)ethan-1-amine |

Multi-component Reactions Involving this compound as a Core Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. mdpi.comrsc.org The vinyl group of vinylindoles is known to be an excellent participant in such reactions, typically acting as a reactive dienophile or a Michael acceptor. beilstein-journals.orgresearchgate.netcore.ac.uk

Based on the reactivity of other vinylindoles, this compound is expected to be a valuable building block in various MCRs. A prominent example is its predicted participation in pericyclic reactions, such as the Diels-Alder reaction. core.ac.uk Acting as a dienophile, it could react with a variety of dienes to construct new cyclohexene (B86901) rings fused to the indole core, leading to complex polycyclic structures.

Alternatively, the vinyl group conjugated to the indole ring can act as a diene itself, reacting with a suitable dienophile. This would be analogous to the behavior of 2- and 3-vinylindoles, which participate in Diels-Alder reactions to form carbazole (B46965) derivatives. core.ac.uk

In the context of 1,3-dipolar cycloadditions, this compound could serve as the dipolarophile. For instance, reaction with an in situ-generated azomethine ylide (from an aldehyde and an amino acid) would be expected to yield complex spiro-pyrrolidinyl-indoles, a scaffold of significant medicinal interest. beilstein-journals.org Research on 5-vinylindole has demonstrated its utility in this type of one-pot, three-component synthesis. beilstein-journals.org

The Povarov reaction, a formal [4+2] cycloaddition, is another MCR where vinylindoles have been successfully employed. In a hypothetical three-component reaction between this compound, an aniline, and an aldehyde, a chiral acid catalyst could promote the formation of complex tetrahydroquinoline-fused indoles with high stereoselectivity.

Table 2: Predicted Multi-component Reactions of this compound

| MCR Type | Reactants | Predicted Product Scaffold |

| Diels-Alder [4+2] Cycloaddition | Diene + this compound | Tetrahydrocarbazole derivatives |

| 1,3-Dipolar Cycloaddition | Aldehyde + Amino Acid + this compound | Spiro-pyrrolidinyl-indoles |

| Povarov Reaction | Aniline + Aldehyde + this compound | Tetrahydroquinoline-fused indoles |

| Michael Addition/Cyclization | Active Methylene Compound + Aldehyde + this compound | Functionalized carbocyclic-fused indoles |

Computational and Theoretical Investigations into 6 Vinyl 1h Indole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules like 6-Vinyl-1H-indole. These methods allow for the detailed analysis of electron distribution, molecular stability, and potential reaction pathways.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic properties of molecules. DFT calculations can accurately predict molecular geometries, including bond lengths and angles, and provide insights into the relative stability of different molecular configurations. Studies on indole (B1671886) derivatives, including those with vinyl substituents, utilize DFT to optimize molecular structures, yielding parameters that can be compared with experimental data such as X-ray crystallography core.ac.ukresearchgate.net. The stability of a molecule is often assessed through its calculated binding energies or by analyzing its electronic energy components. For indole itself, DFT calculations have been used to refine geometrical parameters and compare them with experimental values, confirming the reliability of the method for such systems researchgate.netnih.gov.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory, a key application of molecular orbital theory, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity numberanalytics.comwikipedia.orgimperial.ac.uk. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor. A smaller gap generally indicates higher reactivity, suggesting that the molecule is more prone to participate in chemical reactions due to easier electron transfer acs.orgresearchgate.netresearchgate.netnih.govresearchgate.net. FMO analysis helps in understanding charge transfer processes within the molecule and predicting its behavior in reactions, such as electrophilic or nucleophilic attacks. For related indole derivatives, FMO analysis has been employed to understand their electronic properties and potential applications, such as in nonlinear optical materials acs.orgresearchgate.netresearchgate.net.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a deeper understanding of electronic structure by quantifying charge delocalization and hyperconjugative interactions within a molecule imperial.ac.ukacs.orgresearchgate.netnih.govtsijournals.comwisc.eduaiu.edu. This method helps in identifying stabilizing interactions, such as lone pair-to-antibonding orbital (LP→σ) or π→π transitions, which contribute to molecular stability. NBO analysis confirms the stability of compounds by revealing charge delocalization networks acs.org. For indole derivatives, NBO analysis has been used to investigate charge distribution and the nature of bonding, offering insights into their chemical behavior and stability researchgate.nettsijournals.com.

Conformational Analysis and Rotational Barriers of the Vinyl Group

The presence of the vinyl group (-CH=CH₂) attached to the indole core introduces the possibility of conformational isomerism and rotational barriers. Conformational analysis aims to identify the most stable spatial arrangements of the molecule and the energy required to rotate around specific bonds. While direct studies on the rotational barrier of the vinyl group in this compound are not explicitly detailed in the provided search results, studies on related systems, such as carboxamides, highlight the importance of rotational barriers in determining molecular stability and conformational preferences mdpi.combeilstein-journals.orgkyushu-univ.jpuol.de. The C-C bond connecting the vinyl group to the indole ring can undergo rotation, and understanding the energy profile of this rotation is crucial for predicting the molecule's behavior in different environments and reactions.

Reaction Mechanism Elucidation Through Advanced Computational Modeling

Advanced computational modeling, including DFT, is vital for dissecting the mechanisms of chemical reactions involving this compound. These methods can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of how reactions proceed escholarship.orgresearchgate.netacs.orgcopernicus.org. For indole derivatives, computational studies have been used to explore various synthetic routes and reaction mechanisms, such as palladium-catalyzed cyclizations or oxidation processes researchgate.netcopernicus.orgmdpi.com. By simulating these processes, researchers can gain insights into rate-determining steps, intermediate formation, and factors influencing product selectivity.

Exploration of Solvent Effects on Electronic Structure and Reactivity via Implicit and Explicit Solvation Models

The electronic structure and reactivity of molecules are significantly influenced by their surrounding solvent environment. Computational chemists employ both implicit and explicit solvation models to account for these effects escholarship.orgethz.chwhiterose.ac.ukacs.org. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or Solvation Model Density (SMD), treat the solvent as a continuous dielectric medium surrounding the solute escholarship.orgacs.org. These models are computationally efficient and can capture long-range electrostatic interactions. Explicit solvation models, on the other hand, involve explicitly including solvent molecules in the calculation, which is necessary when specific solvent-solute interactions, like hydrogen bonding, play a crucial role escholarship.orgwhiterose.ac.uk. Studies on indole and related compounds have utilized these models to understand how solvent polarity and specific interactions affect electronic properties, reaction rates, and conformational preferences escholarship.orgwhiterose.ac.ukacs.org.

Advanced Spectroscopic Characterization Methodologies for 6 Vinyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone of organic structure elucidation, offering unparalleled detail about the atomic framework of a molecule. For 6-Vinyl-1H-indole, both ¹H and ¹³C NMR, along with advanced 2D NMR techniques and computational predictions, are crucial for its complete characterization.

High-Resolution ¹H and ¹³C NMR Techniques for Structural Assignment

High-resolution ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the indole (B1671886) ring protons and the vinyl group protons. The vinyl protons, being attached to a double bond, typically resonate in the vinylic region (4.5-6.5 ppm) orgchemboulder.comlibretexts.orglibretexts.org. Specifically, the two protons of the vinyl group are expected to appear as distinct signals, likely doublets due to coupling with each other. The indole ring protons, being aromatic, will appear in the aromatic region (6.5-8.5 ppm) orgchemboulder.comlibretexts.orglibretexts.orgpressbooks.pub. The N-H proton of the indole is usually observed as a broad singlet at a significantly downfield chemical shift, often around 10-11 ppm vulcanchem.com.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these carbons are highly diagnostic of their electronic environment. For instance, sp² hybridized carbons of the vinyl group and the aromatic indole ring will resonate at characteristic downfield positions, typically between 100-150 ppm for aromatic carbons and around 110-140 ppm for vinyl carbons ucl.ac.uklibretexts.org. The carbon atom of the indole ring directly attached to the vinyl group (C-6) will also have a specific chemical shift influenced by the vinyl substituent.

Table 5.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton/Carbon Type | Expected Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| N-H | ~10.2 | Broad singlet, indole NH vulcanchem.com |

| Ar-H (Indole Ring) | ~7.1-7.5 | Aromatic region pressbooks.pubvulcanchem.com |

| Vinyl H (geminal) | ~6.4 (trans) | Doublet vulcanchem.com |

| Vinyl H (geminal) | ~5.8 (cis) | Doublet vulcanchem.com |

| ¹³C NMR | ||

| C-2 (Indole) | ~100-110 | Pyrrole (B145914) ring carbon ucl.ac.uklibretexts.org |

| C-3 (Indole) | ~110-120 | Pyrrole ring carbon ucl.ac.uklibretexts.org |

| C-4, C-5, C-7 (Indole) | ~120-130 | Benzene (B151609) ring carbons ucl.ac.uklibretexts.org |

| C-3a, C-7a (Indole) | ~130-140 | Quaternary benzene ring carbons ucl.ac.uklibretexts.org |

| C=C (Vinyl) | ~110-130 | Olefinic carbons ucl.ac.uklibretexts.org |

| C-6 (Indole) | ~120-130 | Carbon attached to vinyl group ucl.ac.uklibretexts.org |

Note: These are expected values based on general trends and literature for similar compounds. Actual values may vary depending on the solvent and specific experimental conditions.

2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for establishing detailed structural connectivity and, in some cases, stereochemistry.

COSY (Correlation Spectroscopy) : This technique reveals ¹H-¹H coupling correlations, allowing the identification of protons that are vicinal (separated by three bonds). For this compound, COSY would confirm the coupling between adjacent aromatic protons and potentially between the vinyl protons and adjacent aromatic protons, if such couplings exist.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly bonded to carbons. This experiment is crucial for assigning specific proton signals to their corresponding carbon atoms, providing direct ¹H-¹³C connectivity emerypharma.com.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about through-space proximity between protons. While less critical for basic structural assignment of a planar molecule like this compound, it can be valuable for confirming the relative orientation of substituents or for analyzing conformational preferences in more complex indole derivatives acs.orgipb.pt.

Computational NMR Studies for Spectrum Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT) calculations, are increasingly used to predict NMR chemical shifts and coupling constants pg.edu.plmdpi.comgithub.ioresearchgate.netresearchgate.net. These calculations can aid in the assignment of complex spectra and validate experimental findings. By optimizing the molecular geometry and then calculating the magnetic shielding tensors, theoretical ¹H and ¹³C NMR spectra can be generated. Comparing these predicted spectra with experimental data can help confirm the proposed structure of this compound, especially in cases where experimental data might be ambiguous or when distinguishing from isomers. For instance, computational studies can predict the precise chemical shifts of the vinyl protons and the various aromatic protons, providing a robust method for structural verification mdpi.comgithub.io.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, probes the vibrational modes of molecules, providing complementary information about functional groups and molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is highly effective for identifying the presence of specific functional groups within a molecule. The spectrum of this compound would be expected to exhibit characteristic absorption bands associated with its key functional groups:

N-H stretching : A medium to strong band in the region of 3300-3500 cm⁻¹ is indicative of the indole N-H bond researchgate.netlibretexts.orglibretexts.org.

C-H stretching : Aliphatic C-H stretching from the vinyl group (-CH=CH₂) typically appears in the range of 2850-3100 cm⁻¹ researchgate.netlibretexts.orgpressbooks.pub. Specifically, sp² C-H stretching of the vinyl group is expected around 3000-3100 cm⁻¹.

C=C stretching : The stretching vibration of the vinyl double bond usually appears in the region of 1600-1680 cm⁻¹ researchgate.netlibretexts.orgpressbooks.pub.

Aromatic C=C stretching : The indole ring, being aromatic, will show characteristic C=C stretching bands, typically around 1500-1600 cm⁻¹ researchgate.netlibretexts.orgpressbooks.pub.

C-H bending : Various C-H bending modes, both in-plane and out-of-plane, will also be present, particularly in the fingerprint region (<1500 cm⁻¹) pg.edu.plresearchgate.net.

Table 5.2.1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group / Bond | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretching | 3300-3500 | Medium-Strong | Indole N-H |

| =C-H stretching (vinyl) | 3000-3100 | Medium | Vinyl group |

| Ar-H stretching | ~3000-3100 | Medium | Aromatic C-H |

| C=C stretching (vinyl) | 1600-1680 | Medium | Vinyl group |

| C=C stretching (aromatic) | 1500-1600 | Medium | Indole ring |

| C-H bending (vinyl) | 900-1000 | Medium | Out-of-plane |

| C-H bending (aromatic) | 650-900 | Variable | Out-of-plane |

Note: These are typical ranges. The exact positions and intensities can be influenced by the molecular environment and substituents.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, being complementary to FT-IR, provides information on molecular vibrations, particularly those involving changes in polarizability. It is sensitive to C=C stretching vibrations and ring breathing modes, which are often strong in Raman spectra. For this compound, Raman spectroscopy would complement FT-IR by:

Confirming the presence of the vinyl C=C double bond, which typically shows a strong Raman band.

Providing insights into the aromatic ring vibrations of the indole system.

Potentially offering different selection rules for certain modes, thus providing a more complete picture of the vibrational spectrum mdpi.comwiley.comresearchgate.net.

While specific Raman data for this compound is not detailed in the provided search results, the general principles suggest that characteristic bands for the vinyl group and the indole ring would be observable. For instance, C=C stretching modes in alkenes are often prominent in Raman spectra, typically appearing around 1600-1650 cm⁻¹ mdpi.com.

Electronic Absorption and Emission Spectroscopy Methodologies (e.g., UV-Vis)

Electronic absorption and emission spectroscopy, particularly UV-Vis spectroscopy, are crucial for understanding the electronic transitions within a molecule and its potential for luminescence. For this compound, UV-Vis spectroscopy provides insights into the chromophoric system, influenced by the indole core and the vinyl substituent.

While specific UV-Vis data for this compound were not directly found, studies on related indole derivatives offer comparative insights. Indole itself exhibits absorption maxima around 270 nm, with further absorption bands observed at shorter wavelengths (approximately 260-270 nm) attributed to the ¹La and ¹Lb bands researchgate.net. The presence of a vinyl group, as in this compound, can lead to a bathochromic shift (red-shift) in the absorption and emission spectra due to extended π-conjugation and electron delocalization researchgate.netrsc.org. For instance, ethenyl indoles with electron-donating groups show bathochromically shifted spectra compared to unsubstituted analogues rsc.org. The vinyl group can also influence the excited-state stabilization, impacting emission wavelengths rsc.org. Studies on other indole derivatives indicate absorption in the UV region, often below 350 nm, with emission spectra spanning a broader range, sometimes exhibiting phosphorescence rsc.orgmdpi.com.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and providing structural information through fragmentation patterns. For this compound (molecular formula C₁₀H₉N), the monoisotopic mass is approximately 143.07 Da uni.lu.

Several studies provide predicted collision cross-section (CCS) values for this compound adducts, which are valuable for its characterization in mass spectrometry, especially for distinguishing it from isomers vulcanchem.com. These predicted values are presented in Table 1.

Table 1: Predicted Collision Cross-Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 144.08078 | 127.8 |

| [M+Na]⁺ | 166.06272 | 142.1 |

| [M+NH₄]⁺ | 161.10732 | 137.5 |

| [M-H]⁻ | 142.06622 | 130.1 |

Data sourced from predicted values uni.lu.

While specific fragmentation patterns for this compound are not detailed in the provided search results, general fragmentation principles for indole derivatives can be inferred. Mass spectrometry techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) are commonly used for characterizing indole alkaloids and their derivatives, providing insights into fragmentation pathways researchgate.net. Typically, fragmentation in indole derivatives can involve cleavage of substituents or rearrangements within the ring system. For instance, α-cleavage is a common fragmentation mode for molecules with alkyl chains adjacent to heteroatoms or unsaturated systems miamioh.edu.

X-ray Diffraction Studies for Crystalline State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid libretexts.orgarizona.edutcd.ieiitk.ac.in. While direct single-crystal X-ray diffraction data for this compound were not found, studies on related indole compounds highlight the utility of this method.

For example, the crystal structure of 1-Vinyl-1H-indole-3-carbaldehyde was determined using X-ray diffraction, revealing details about its molecular geometry, planarity, and intermolecular interactions such as C—H⋯O hydrogen bonds and π–π stacking researchgate.net. In this study, the bond length of the vinyl group's C=C bond was confirmed to be 1.284 (2) Å, indicative of its double bond character. The indole ring system was found to be planar, with minor deviations for atoms in the attached carbaldehyde group researchgate.net. The molecular packing was stabilized by intermolecular hydrogen bonds and π–π interactions between the indole rings researchgate.net.

Polymerization Research and Applications of 6 Vinyl 1h Indole

Integration of Poly(6-Vinyl-1H-indole) into Advanced Materials Research

Responsive Materials Development

This compound serves as a versatile monomer for the development of functional polymers, including those with responsive properties. The vinyl group attached to the indole (B1671886) core allows for its incorporation into polymer chains through various polymerization techniques. Research indicates that polymers derived from or modified with this compound can exhibit tailored electronic characteristics and enhanced thermal stability. For instance, grafting this compound onto poly(vinyl alcohol) (PVA) via esterification has been shown to introduce photoluminescent properties vulcanchem.com. This suggests that the indole moiety, when integrated into a polymer backbone, can impart unique optical characteristics.

While direct studies on stimuli-responsive materials specifically using this compound as the sole monomer are limited in the provided search results, the general field of stimuli-responsive polymers, which includes materials that respond to changes in temperature, pH, light, or redox conditions, is well-established rsc.orgmdpi.comnih.govjchemrev.comnih.gov. The indole structure itself can be modified to introduce such responsive functionalities. For example, indole derivatives are explored in various contexts, including as components in charge-transfer complexes and in materials exhibiting specific optical properties figshare.comacs.org. The inherent electronic properties of the indole ring, coupled with the polymerizable vinyl group, make this compound a promising candidate for designing materials that can alter their properties in response to external stimuli. Further research could explore the synthesis of copolymers or functionalized polymers where the indole unit provides a responsive element, perhaps through modifications that alter its electronic state or hydrogen bonding capabilities in response to environmental changes.

Polymerization Inhibitors and Catalysts for Indole and Vinyl Indole Systems

The role of indole derivatives, including vinyl indoles, in polymerization processes can be multifaceted, potentially acting as monomers, modifiers, or even influencing polymerization kinetics. While specific research detailing this compound's direct use as a polymerization inhibitor or its interaction with specific catalysts for its own polymerization is not extensively detailed in the provided snippets, general trends for vinyl indole systems can be inferred.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to N-vinylindole derivatives figshare.comacs.orgmdpi.com. These methods allow for better control over molecular weight and polydispersity. For instance, xanthate-type RAFT agents have been found to be efficient for polymerizing N-vinylindole derivatives, yielding polymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn ranging from 1.20 to 1.40) figshare.com. This indicates that specific chain transfer agents (CTAs) and polymerization conditions are crucial for achieving controlled polymerization of vinyl indole systems.

Furthermore, indole derivatives themselves can be involved in catalytic processes or act as ligands in catalysis. For example, palladium-catalyzed cross-coupling reactions are used to synthesize vinyl indoles acs.org. Indium(III) has also been shown to catalyze reactions involving vinyl azides and indoles to produce vinyl indoles acs.org. While these examples focus on the synthesis of the monomer, they highlight the catalytic systems that interact with indole and vinyl functionalities.

Regarding inhibition, while not directly linked to this compound in the provided text, indole derivatives have been investigated as tubulin polymerization inhibitors in the context of medicinal chemistry nih.govnih.govpolyu.edu.hktandfonline.com. This suggests that the indole scaffold can interact with biological polymerization processes. In the realm of synthetic polymer chemistry, certain functional groups or molecules can act as radical scavengers or inhibitors to control polymerization rates. However, specific studies identifying this compound or related vinyl indoles as deliberate polymerization inhibitors are not present in the provided search results. The general understanding of controlling radical polymerization often involves the use of specific initiators, chain transfer agents, and sometimes inhibitors to manage reaction kinetics and polymer properties.

Compound List

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound reactivity?

- Methodological Answer :

- Error Analysis : Quantify solvent effects and catalyst decomposition in simulations.

- Experimental Validation : Perform kinetic isotope effect (KIE) studies to probe rate-determining steps.

- Peer Review : Engage in collaborative forums (e.g., preprints, conferences) to benchmark findings against independent datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.